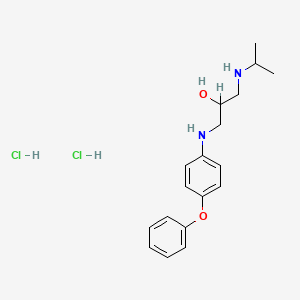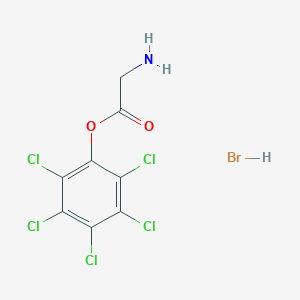
(2,3,4,5,6-Pentachlorophenyl) 2-aminoacetate;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3,4,5,6-Pentachlorophenyl) 2-aminoacetate;hydrobromide is a chemical compound known for its unique structure and properties It is characterized by the presence of a pentachlorophenyl group attached to a 2-aminoacetate moiety, with a hydrobromide salt form
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5,6-Pentachlorophenyl) 2-aminoacetate;hydrobromide typically involves the reaction of pentachlorophenol with glycine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The hydrobromide salt form is obtained by treating the resulting compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes purification steps such as recrystallization and chromatography to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(2,3,4,5,6-Pentachlorophenyl) 2-aminoacetate;hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The pentachlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and solvents like ethanol or water.
Major Products Formed
The major products formed from these reactions include various chlorinated derivatives and substituted phenyl compounds, which can be further utilized in different chemical processes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2,3,4,5,6-Pentachlorophenyl) 2-aminoacetate;hydrobromide is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in experiments to understand its interaction with biological molecules and its impact on cellular functions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Researchers explore its effects on different biological pathways to identify possible medical uses.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of advanced materials.
Mecanismo De Acción
The mechanism of action of (2,3,4,5,6-Pentachlorophenyl) 2-aminoacetate;hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Pentachlorophenol: A related compound with similar chlorination but lacking the aminoacetate group.
2-Aminoacetate Derivatives: Compounds with similar aminoacetate moieties but different substituents on the phenyl ring.
Uniqueness
(2,3,4,5,6-Pentachlorophenyl) 2-aminoacetate;hydrobromide is unique due to the combination of a highly chlorinated phenyl group and an aminoacetate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
21313-35-9 |
|---|---|
Fórmula molecular |
C8H5BrCl5NO2 |
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentachlorophenyl) 2-aminoacetate;hydrobromide |
InChI |
InChI=1S/C8H4Cl5NO2.BrH/c9-3-4(10)6(12)8(7(13)5(3)11)16-2(15)1-14;/h1,14H2;1H |
Clave InChI |
NEJVRGZLMPWTHT-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


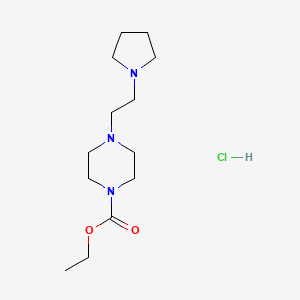
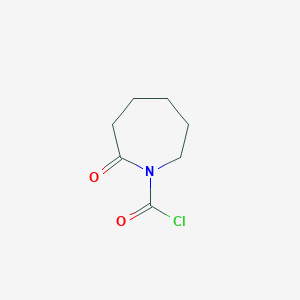
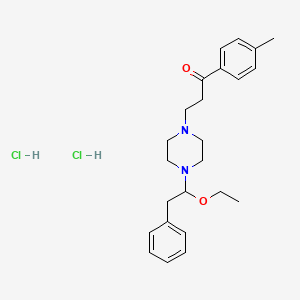


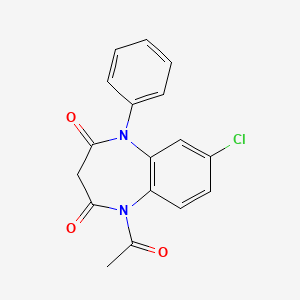

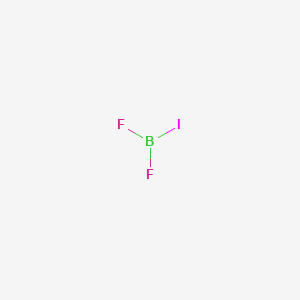

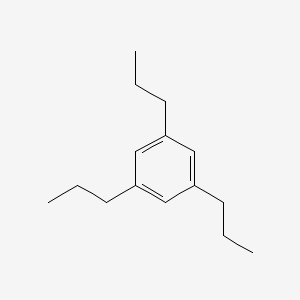
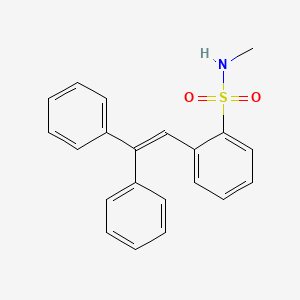
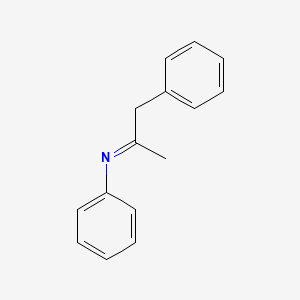
![3-(5,5-dioxo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;(E)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14702578.png)
